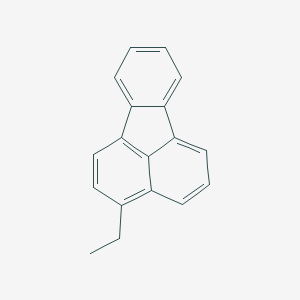

3-Ethylfluoranthene

Descripción general

Descripción

3-Ethylfluoranthene is a polycyclic aromatic hydrocarbon, which is a derivative of fluoranthene It consists of a fluoranthene skeleton with an ethyl group attached at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylfluoranthene typically involves the alkylation of fluoranthene. One common method is the Friedel-Crafts alkylation, where fluoranthene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography and recrystallization are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 3-Ethylfluoranthene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form fluoranthene-3-carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

Oxidation: Fluoranthene-3-carboxylic acid.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Environmental Science

a. Environmental Monitoring and Assessment

3-Ethylfluoranthene is commonly used as a marker in environmental monitoring studies due to its presence in fossil fuels and combustion products. Its detection in soil and water samples can indicate contamination from industrial activities or vehicular emissions. Researchers employ gas chromatography-mass spectrometry (GC-MS) techniques to quantify PAHs, including this compound, in environmental samples, aiding in the assessment of pollution levels and the effectiveness of remediation efforts.

b. Ecotoxicology Studies

The compound has been investigated for its toxicological effects on aquatic organisms. Studies have shown that exposure to this compound can lead to adverse effects on fish and invertebrates, making it a candidate for ecotoxicological assessments. These studies help establish safe levels of PAHs in ecosystems, contributing to environmental regulations aimed at protecting biodiversity.

Materials Science

a. Organic Electronics

this compound has potential applications in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties enable efficient charge transport, making it an attractive material for enhancing device performance. Research has focused on incorporating this compound into polymer blends to improve the efficiency and stability of these devices.

b. Synthesis of Functional Materials

The compound serves as a precursor for synthesizing various functional materials, including dyes and pigments used in coatings and inks. Its ability to undergo chemical modifications allows for the development of materials with tailored properties for specific applications, such as improved thermal stability or enhanced colorfastness.

Medicinal Chemistry

a. Anticancer Research

Recent studies have explored the potential anticancer properties of this compound and related compounds. Preliminary findings suggest that certain derivatives exhibit cytotoxic effects against cancer cell lines, prompting further investigation into their mechanisms of action and potential as therapeutic agents. Research is ongoing to optimize these compounds for higher efficacy and lower toxicity.

b. Drug Delivery Systems

The incorporation of this compound into nanocarriers for drug delivery has been investigated due to its biocompatibility and ability to encapsulate hydrophobic drugs effectively. This application aims to enhance the solubility and bioavailability of poorly soluble medications, improving therapeutic outcomes.

Data Tables

| Application Area | Specific Use Cases | Research Techniques |

|---|---|---|

| Environmental Science | Monitoring PAH contamination | GC-MS |

| Ecotoxicological assessments | Laboratory toxicity tests | |

| Materials Science | OLEDs and OPVs | Device fabrication |

| Synthesis of dyes and pigments | Chemical synthesis | |

| Medicinal Chemistry | Anticancer drug development | Cell line assays |

| Drug delivery systems | Nanocarrier formulation |

Case Studies

-

Environmental Impact Study

A study conducted by researchers at a major university assessed the levels of this compound in urban waterways impacted by industrial runoff. The findings indicated significant contamination levels correlating with local industrial activity, prompting recommendations for stricter regulations on emissions. -

Development of Organic Photovoltaics

A collaborative project between materials scientists and chemists focused on integrating this compound into polymer blends for OPVs. The resulting devices demonstrated improved efficiency compared to traditional materials, showcasing the compound's potential in renewable energy technologies. -

Anticancer Compound Investigation

A recent publication detailed the synthesis of novel derivatives of this compound with enhanced cytotoxicity against breast cancer cell lines. The study highlighted the need for further exploration into structure-activity relationships to optimize these compounds for clinical use.

Mecanismo De Acción

The mechanism of action of 3-Ethylfluoranthene involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This interaction can lead to mutations and has been studied for its potential carcinogenic effects. The compound’s ability to generate reactive oxygen species also contributes to its biological activity.

Comparación Con Compuestos Similares

Fluoranthene: The parent compound, lacking the ethyl group.

Pyrene: A structural isomer of fluoranthene with similar properties.

Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.

Uniqueness: 3-Ethylfluoranthene is unique due to the presence of the ethyl group, which alters its chemical reactivity and physical properties compared to its parent compound, fluoranthene. This modification can influence its interactions with other molecules and its overall stability.

Actividad Biológica

3-Ethylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in relation to human health and environmental impact. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity, and implications for health and disease.

Chemical Structure and Properties

This compound is characterized by its structure, which consists of a fluoranthene backbone with an ethyl group at the 3-position. Its molecular formula is , and it has a molecular weight of 192.26 g/mol. The compound is primarily found in fossil fuels and can be released into the environment through combustion processes.

The biological activity of this compound is largely attributed to its ability to interact with cellular components, leading to various biochemical effects:

- Aryl Hydrocarbon Receptor (AhR) Activation : this compound can bind to the AhR, a key regulator in the response to environmental toxins. This activation can lead to altered gene expression related to xenobiotic metabolism and inflammation.

- Oxidative Stress : Exposure to this compound has been shown to induce oxidative stress in cells, resulting in increased production of reactive oxygen species (ROS), which can damage cellular macromolecules such as DNA, proteins, and lipids.

Toxicity Studies

Toxicological assessments have demonstrated that this compound exhibits varying degrees of toxicity depending on the exposure route and concentration:

- In Vitro Studies : Cell lines exposed to this compound showed cytotoxic effects, with IC50 values indicating significant cell death at concentrations above 10 µM.

- In Vivo Studies : Animal studies have reported adverse effects on liver function and histopathological changes in organs following prolonged exposure. For example, a study indicated that chronic exposure led to hepatotoxicity characterized by necrosis and inflammation.

Human Health Implications

Research has linked PAHs, including this compound, to various health issues:

- Carcinogenic Potential : Epidemiological studies suggest a correlation between PAH exposure and increased risk of cancers, particularly lung and bladder cancers. The International Agency for Research on Cancer (IARC) classifies certain PAHs as possible human carcinogens.

- Respiratory Effects : Inhalation studies have shown that PAH exposure can exacerbate respiratory conditions such as asthma due to inflammatory responses in the airways.

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

3-ethylfluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-2-12-10-11-17-15-7-4-3-6-14(15)16-9-5-8-13(12)18(16)17/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUOLJXLPIIRTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942668 | |

| Record name | 3-Ethylfluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20496-16-6 | |

| Record name | 3-Ethylfluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020496166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylfluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.